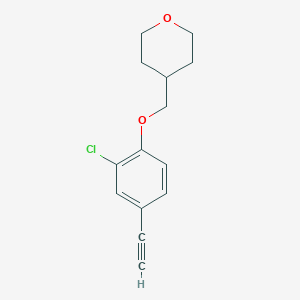
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is an organic compound that features a tetrahydropyran ring substituted with a 2-chloro-4-ethynylphenoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Substitution Reaction: The chloro group is introduced via a nucleophilic substitution reaction, where a suitable chloro precursor reacts with the ethynyl group.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction, often involving an intramolecular etherification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling and substitution reactions, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiols are often employed in substitution reactions.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated derivatives or hydrogenated compounds.
Substitution: A variety of substituted phenoxymethyl-tetrahydropyran derivatives can be formed.
Applications De Recherche Scientifique
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the chloro group may form hydrogen bonds or engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-2-ethynyl-4-methoxybenzene
- 2-Chloro-4-ethynyl-1-methylbenzene
- 1-Ethynyl-4-methoxybenzene
Uniqueness
4-(2-Chloro-4-ethynylphenoxymethyl)-tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the ethynylphenoxymethyl group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C14H15ClO2 |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
4-[(2-chloro-4-ethynylphenoxy)methyl]oxane |
InChI |
InChI=1S/C14H15ClO2/c1-2-11-3-4-14(13(15)9-11)17-10-12-5-7-16-8-6-12/h1,3-4,9,12H,5-8,10H2 |
Clé InChI |
MWOWDDKKFQEBIP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)OCC2CCOCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


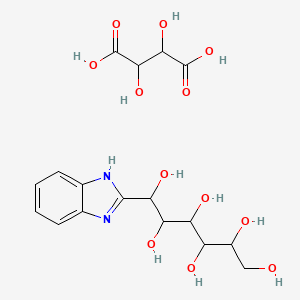
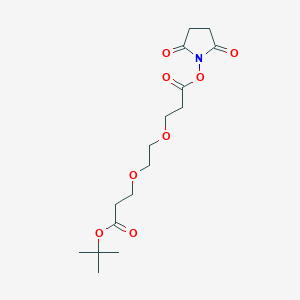
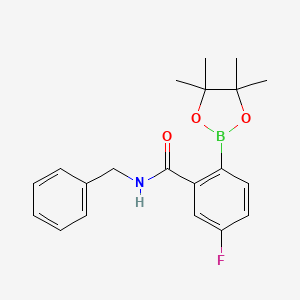
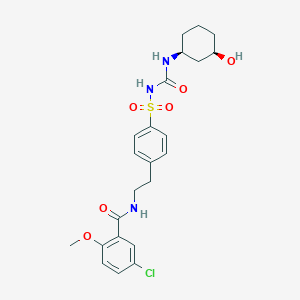
![Methyl 4-[4-(2-Chloroethyl)-1-piperidyl]benzoate Hydrochloride](/img/structure/B13724739.png)

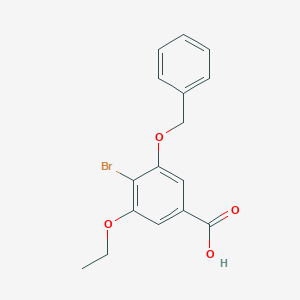



![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
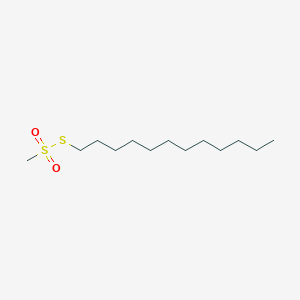
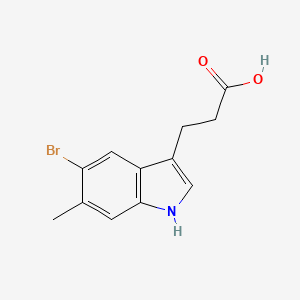
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
